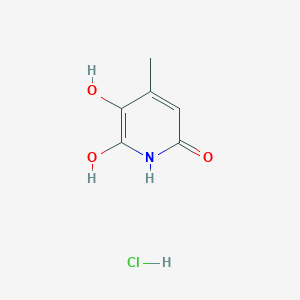
3,6-Dihydroxy-4-methyl-2(1H)-pyridinone Hydrochloride Dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dihydroxy-4-methyl-2(1H)-pyridinone Hydrochloride Dihydrate is a chemical compound that belongs to the class of pyridinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydroxy-4-methyl-2(1H)-pyridinone Hydrochloride Dihydrate typically involves the reaction of 4-methyl-2(1H)-pyridinone with appropriate reagents to introduce hydroxyl groups at the 3 and 6 positions. The reaction conditions may include the use of catalysts, solvents, and specific temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce various functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce alkyl or halogen groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action of 3,6-Dihydroxy-4-methyl-2(1H)-pyridinone Hydrochloride Dihydrate would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxy-2(1H)-pyridinone: Similar structure but lacks the methyl group at the 4 position.
3,6-Dihydroxy-2(1H)-pyridinone: Similar structure but lacks the methyl group at the 4 position.
4-Methyl-2(1H)-pyridinone: Similar structure but lacks the hydroxyl groups at the 3 and 6 positions.
Uniqueness
3,6-Dihydroxy-4-methyl-2(1H)-pyridinone Hydrochloride Dihydrate is unique due to the presence of both hydroxyl groups and a methyl group, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C6H8ClNO3 |
|---|---|
Peso molecular |
177.58 g/mol |
Nombre IUPAC |
5,6-dihydroxy-4-methyl-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C6H7NO3.ClH/c1-3-2-4(8)7-6(10)5(3)9;/h2,9H,1H3,(H2,7,8,10);1H |
Clave InChI |
VSSYIVRWSBQANP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC(=C1O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





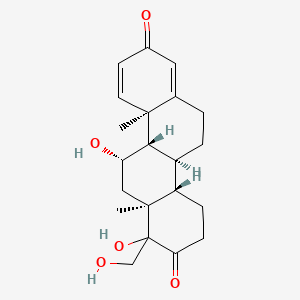

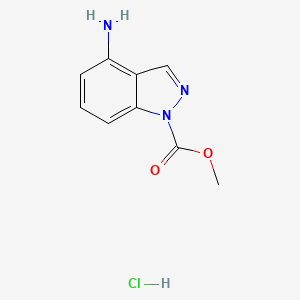


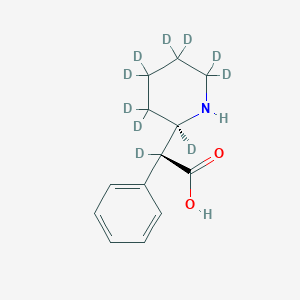

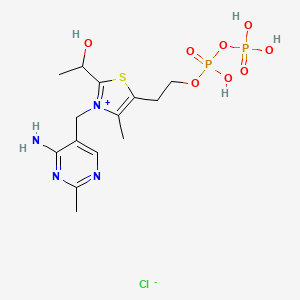
![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)
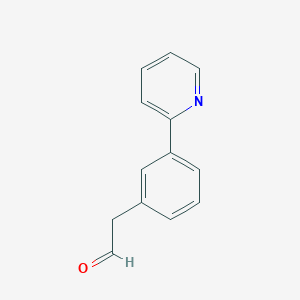
![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)
